molecular formula C20H27NO4 B6349334 4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326811-69-1

4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349334
CAS No.: 1326811-69-1
M. Wt: 345.4 g/mol
InChI Key: BSBTUTHAOOGDFR-UHFFFAOYSA-N
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Description

4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound with the molecular formula C20H27NO4 and a molecular weight of 345.43 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a benzoyl group, a tert-butyl group, and an oxa-azaspirodecane ring system. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves multiple steps, typically starting with the preparation of the spirocyclic core. One common synthetic route includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with benzoyl chloride under basic conditions . The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, triethylamine), and acids (e.g., hydrochloric acid, sulfuric acid). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The spirocyclic structure may also play a role in its binding affinity and specificity, making it a valuable compound for drug development .

Comparison with Similar Compounds

4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can be compared with other spirocyclic compounds, such as:

The uniqueness of 4-Benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4

Properties

IUPAC Name

4-benzoyl-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c1-19(2,3)15-9-11-20(12-10-15)21(16(13-25-20)18(23)24)17(22)14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBTUTHAOOGDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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